molecular formula C9H9IN2O B11839605 5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11839605
M. Wt: 288.08 g/mol
InChI Key: LJCFJWDXDBRKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoxaline precursor.

    Iodination: Introduction of the iodine atom can be achieved using reagents such as iodine (I2) or N-iodosuccinimide (NIS) under specific conditions.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology : Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities. Medicine Industry : Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methyl groups may enhance binding affinity or selectivity for specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the iodine and methyl groups.

    5-Iodoquinoxaline: Similar structure but lacks the methyl group.

    4-Methylquinoxaline: Similar structure but lacks the iodine atom.

Uniqueness

  • The presence of both iodine and methyl groups can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs.
  • Enhanced properties such as increased lipophilicity, altered electronic distribution, and potential for unique interactions with biological targets.

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

5-iodo-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H9IN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

LJCFJWDXDBRKHG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.